molecular formula C23H24O6 B598185 Isonormangostin CAS No. 15404-80-5

Isonormangostin

Cat. No.: B598185
CAS No.: 15404-80-5
M. Wt: 396.439
InChI Key: NAONXHGSDQDBNY-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Isonormangostin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reaction conditions vary depending on the desired transformation, but they typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound .

Biological Activity

Isonormangostin is a xanthone derivative isolated from the fruit of Garcinia mangostana (mangosteen), which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique xanthone structure, which contributes to its biological activities. Its molecular formula is C₁₅H₁₄O₃, and it features a prenylated xanthone skeleton that enhances its bioactivity.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress-related damage. Research indicates that it effectively scavenges free radicals, thus protecting cells from oxidative damage.

  • Study Findings : In vitro assays demonstrated that this compound has a notable ability to reduce reactive oxygen species (ROS) levels in cell cultures, contributing to its protective effects against oxidative stress .

Anti-inflammatory Effects

The compound also displays anti-inflammatory activity. In various studies, this compound has been shown to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

  • Mechanism of Action : this compound modulates the NF-κB signaling pathway, leading to decreased expression of inflammatory mediators such as TNF-α and IL-6. This modulation is critical in conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Its effectiveness against bacteria and fungi highlights its potential as a natural preservative or therapeutic agent.

  • Research Evidence : In a study investigating the antimicrobial effects of xanthones, this compound exhibited inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies, showing promising results against various cancer cell lines.

  • Case Study : A study on human breast cancer cells (MCF-7) revealed that this compound induces apoptosis through the activation of caspase pathways. The compound was effective in reducing cell viability at concentrations as low as 10 µM .
Biological Activity Effect Study Reference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits cytokines
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in MCF-7 cells

Properties

IUPAC Name

10,16-dihydroxy-6,6,19,19-tetramethyl-5,13,18-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),10,15,17(22)-hexaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O6/c1-22(2)8-6-12-17-15(10-14(25)20(12)28-22)27-16-9-13(24)11-5-7-23(3,4)29-21(11)18(16)19(17)26/h9-10,24-25H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAONXHGSDQDBNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C3=C(C=C2O)OC4=C(C3=O)C5=C(C(=C4)O)OC(CC5)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is significant about the isolation of isonormangostin from Garcinia mangostana?

A1: While the provided research does not explicitly state the significance, it notes that two compounds, garcinone E and 1,6-dihydroxy-7-methoxy-8-(3-hydroxy-3-methylbutyl)-6′,6′-dimethyl-4′,5′-dihydropyrano[2′,3′:3,2]xanthone, were isolated for the first time from Garcinia mangostana []. This suggests an ongoing interest in identifying and characterizing the phytochemical constituents of this plant, potentially for their biological activities and medicinal properties. this compound itself might have potential bioactivity, but further research is needed.

Q2: What is the connection between the two provided research papers?

A2: The first paper focuses on isolating and identifying xanthones, including this compound, from Garcinia mangostana []. The second paper delves into the synthesis of various mangostins, a class of compounds to which this compound belongs []. This paper outlines a synthetic route to create dimethyl-1-isonormangostin and further modifies it to obtain other mangostin derivatives. The connection lies in understanding the structural complexities of these compounds, enabling researchers to synthesize and potentially modify them for various applications, including exploring potential biological activities.

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